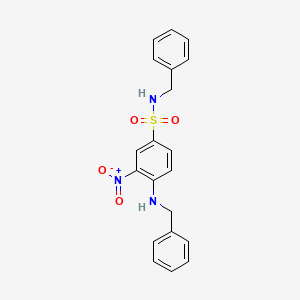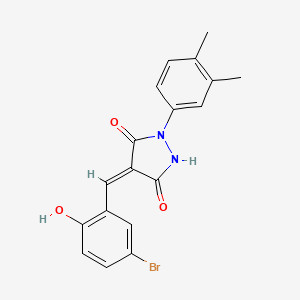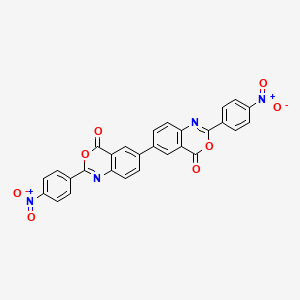
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate, also known as BMB, is a chemical compound that has been widely used in scientific research. BMB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in various cellular signaling pathways.
Mécanisme D'action
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate exerts its inhibitory effect on PTPs by covalently modifying the active site cysteine residue of the enzyme. This modification leads to the irreversible inactivation of the enzyme, thereby disrupting the cellular signaling pathways that depend on PTP activity.
Biochemical and physiological effects:
This compound has been shown to have potent anti-proliferative effects on cancer cells. It has also been shown to enhance insulin signaling and improve glucose tolerance in animal models of diabetes. This compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate is a potent and selective inhibitor of PTPs, making it a valuable tool compound for studying various cellular signaling pathways. However, its irreversible mode of action can limit its use in certain experiments. Additionally, the complex synthesis of this compound can make it difficult to obtain in large quantities.
Orientations Futures
The use of 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in scientific research is likely to continue to expand in the future. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the use of this compound in combination with other compounds to target multiple signaling pathways simultaneously. Finally, the use of this compound in animal models of disease is an area of active research, with the potential for the development of new therapeutics.
Méthodes De Synthèse
The synthesis of 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate involves several steps, including the reaction of 4-bromo-2-nitrophenol with morpholine, followed by the reaction of the resulting nitro compound with thioamide. The final step involves the reaction of the resulting thioamide with 2,4-dichlorobenzoyl chloride. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been widely used as a tool compound in scientific research. Its ability to inhibit PTPs has been exploited to study various cellular signaling pathways. For example, this compound has been used to investigate the role of PTPs in insulin signaling, cancer progression, and immune response. This compound has also been used to study the regulation of ion channels and neurotransmitter receptors.
Propriétés
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl2NO3S/c19-11-1-4-16(14(9-11)17(26)22-5-7-24-8-6-22)25-18(23)13-3-2-12(20)10-15(13)21/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYHKJIUGPPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B5010230.png)


![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010254.png)
![N-[5-({[4-(diethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5010256.png)

![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)

![N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)
![4-amino-N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5010283.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)
![ethyl (1-{[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5010296.png)
